5-beta-Pregnane-3-alpha,20-alpha,21-triol
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Overview
Description
5-beta-Pregnane-3-alpha,20-alpha,21-triol is a steroidal compound with the molecular formula C21H36O3. It is a metabolite of progesterone and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Pregnane-3-alpha,20-alpha,21-triol typically involves the reduction of progesterone derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes selective reduction, purification, and crystallization steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-beta-Pregnane-3-alpha,20-alpha,21-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of diols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as tosyl chloride (TsCl) and pyridine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5-beta-Pregnane-3-alpha,20-alpha,21-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It plays a role in the study of steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in hormone-related disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products
Mechanism of Action
The mechanism of action of 5-beta-Pregnane-3-alpha,20-alpha,21-triol involves its interaction with specific steroid receptors in the body. It acts as a modulator of various hormonal pathways, influencing processes such as gene expression, cell signaling, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-alpha-Pregnane-3-beta,20-alpha-diol
- 5-beta-Pregnane-3-alpha,20-alpha-diol
- 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
Uniqueness
5-beta-Pregnane-3-alpha,20-alpha,21-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H36O3 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethane-1,2-diol |
InChI |
InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3 |
InChI Key |
KTOAERDTKFSYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O |
Origin of Product |
United States |
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